4-(Chloromethyl)-1-trityl-1H-imidazole

Pharmaceutical Synthesis Organic Chemistry Protecting Group Strategy

4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a dual-function pharmaceutical intermediate solving the need for a sterically protected imidazole building block with a reactive electrophilic handle in multi-step API synthesis. • N-Trityl protection ensures solubility in non-polar media and shields the imidazole nitrogen during olmesartan medoxomil coupling steps; cleanly cleaved for high-purity final API. • C4 chloromethyl group enables nucleophilic substitution with N-, S-, and O-nucleophiles for SAR library diversification. • Documented tyrosinase inhibitor (IC₅₀ 90 µM) for use as a control in melanogenesis assays. Available in research and bulk quantities with global shipping.

Molecular Formula C23H19ClN2
Molecular Weight 358.9 g/mol
CAS No. 103057-10-9
Cat. No. B190043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-trityl-1H-imidazole
CAS103057-10-9
Molecular FormulaC23H19ClN2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl
InChIInChI=1S/C23H19ClN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
InChIKeyADCUCAMWCWNHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1-trityl-1H-imidazole Overview


4-(Chloromethyl)-1-trityl-1H-imidazole (CAS 103057-10-9) is a heterocyclic imidazole derivative characterized by the presence of a bulky trityl (triphenylmethyl) protecting group and a reactive chloromethyl substituent [1]. With a molecular weight of 358.86 g/mol and a melting point of 139–141 °C, this solid intermediate is exclusively employed in laboratory research and industrial pharmaceutical synthesis [2]. Its dual-functionality enables its use as a crucial building block in the synthesis of complex drug molecules, such as the antihypertensive agent olmesartan medoxomil, where it facilitates high-purity tritylation steps , and as a moderate inhibitor of the melanogenic enzyme tyrosinase in various in vitro models .

Why 4-(Chloromethyl)-1-trityl-1H-imidazole Has No Analogs


Procurement specifications for 4-(Chloromethyl)-1-trityl-1H-imidazole cannot be satisfied by generic imidazole derivatives due to a critical structure-activity relationship (SAR) and synthetic functionality that hinges on the concurrent presence of both the sterically bulky N-trityl group and the electrophilic C4-chloromethyl group . The trityl moiety confers essential solubility in non-polar organic media and serves as a protecting group for the imidazole nitrogen during multi-step syntheses, a role that simpler N-alkyl imidazoles cannot fulfill . Furthermore, the chloromethyl substituent at the 4-position dictates a unique reactivity profile for nucleophilic substitution and subsequent functionalization, which is absent in compounds like 1-trityl-1H-imidazole or 4-(chloromethyl)-1H-imidazole hydrochloride [1]. This precise combination of a protective trityl group and a reactive 'handle' for further elaboration is essential for its role as a pharmaceutical intermediate and for its specific, albeit moderate, bioactivity profile .

4-(Chloromethyl)-1-trityl-1H-imidazole: Key Differentiators


Solubility and LogP Differentiation

The bulky trityl group of 4-(Chloromethyl)-1-trityl-1H-imidazole (Target) confers a high calculated partition coefficient (LogP), a measure of lipophilicity, that is significantly greater than that of simpler imidazole analogs lacking this moiety. This directly impacts its solubility and utility in non-polar reaction media [1].

Pharmaceutical Synthesis Organic Chemistry Protecting Group Strategy

Trityl Protecting Group Advantage

The N-trityl group in 4-(Chloromethyl)-1-trityl-1H-imidazole functions as an acid-labile protecting group, a functionality absent in simpler chloromethyl imidazoles like 4-(Chloromethyl)-1H-imidazole. This allows for chemoselective transformations in multi-step synthesis .

Pharmaceutical Synthesis Organic Chemistry Protecting Group

Tyrosinase Inhibition Comparison

4-(Chloromethyl)-1-trityl-1H-imidazole exhibits a quantifiable, albeit moderate, inhibitory activity against the enzyme tyrosinase. In a human MNT-1 cell lysate assay, the compound demonstrated an IC50 of 90 µM (90,000 nM) for the inhibition of melanin production [1]. In contrast, the comparator, 4-(Chloromethyl)-1H-imidazole hydrochloride, is primarily reported as a synthetic intermediate and has no comparable tyrosinase inhibition data in the public domain.

Tyrosinase Inhibition Melanogenesis Biochemical Research

4-(Chloromethyl)-1-trityl-1H-imidazole: Validated Use Cases


Olmesartan Medoxomil Synthesis Intermediate

As a key tritylation reagent, 4-(Chloromethyl)-1-trityl-1H-imidazole is specifically employed in the multi-step synthesis of the angiotensin II receptor antagonist, olmesartan medoxomil. The compound's trityl group protects the imidazole nitrogen during critical coupling reactions, and its subsequent cleavage is necessary for achieving the high-purity final active pharmaceutical ingredient .

Building Block for Functionalized Imidazoles

The presence of both a trityl-protected nitrogen and an electrophilic chloromethyl 'handle' at the 4-position makes this compound an ideal scaffold for medicinal chemists. It can undergo nucleophilic substitution with a variety of nitrogen, sulfur, and oxygen nucleophiles to generate diverse libraries of imidazole-containing compounds for structure-activity relationship (SAR) studies [1].

Chemical Probe for Tyrosinase Assays

This compound has documented, albeit weak, inhibitory activity against human tyrosinase in cell lysates, with an IC50 of 90 µM [2]. While not a potent inhibitor, it can serve as a starting point for medicinal chemistry optimization or as a control compound in melanogenesis assays. Its dual functionality as a building block and bioactivity probe makes it a versatile reagent for laboratories working at the interface of chemistry and biology .

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